molecular formula C11H11N3O2 B15068305 Methyl (2-methyl-1,8-naphthyridin-3-yl)carbamate

Methyl (2-methyl-1,8-naphthyridin-3-yl)carbamate

Cat. No.: B15068305
M. Wt: 217.22 g/mol
InChI Key: COOSYZTVLBWYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2-methyl-1,8-naphthyridin-3-yl)carbamate is a chemical compound known for its diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound belongs to the class of 1,8-naphthyridines, which are heterocyclic compounds containing two nitrogen atoms in the ring structure. The unique properties of 1,8-naphthyridines make them valuable in the development of pharmaceuticals, agrochemicals, and advanced materials .

Chemical Reactions Analysis

Types of Reactions: Methyl (2-methyl-1,8-naphthyridin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound with fewer double bonds .

Comparison with Similar Compounds

  • 2-Methyl-1,8-naphthyridine
  • 1,8-Naphthyridine-3-carboxylic acid
  • 2-Phenyl-7-methyl-1,8-naphthyridine derivatives

Comparison: Methyl (2-methyl-1,8-naphthyridin-3-yl)carbamate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

methyl N-(2-methyl-1,8-naphthyridin-3-yl)carbamate

InChI

InChI=1S/C11H11N3O2/c1-7-9(14-11(15)16-2)6-8-4-3-5-12-10(8)13-7/h3-6H,1-2H3,(H,14,15)

InChI Key

COOSYZTVLBWYQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CC=NC2=N1)NC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.